S-(4-chlorophenyl) chloromethanethioate
Description
S-(4-chlorophenyl) chloromethanethioate is a sulfur-containing organochlorine compound characterized by a chloromethanethioate group (Cl-CH₂-S-CO-) attached to a 4-chlorophenyl moiety.
Properties
IUPAC Name |
S-(4-chlorophenyl) chloromethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2OS/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPSYCACCNXGDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(=O)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13606-10-5 | |
| Record name | S-(4-CHLOROPHENYL) CHLOROTHIOLFORMATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-chlorophenyl) chloromethanethioate typically involves the reaction of 4-chlorothiophenol with chloromethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: S-(4-chlorophenyl) chloromethanethioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The thioate group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding thiols or other reduced forms.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, or thiols. The reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl derivatives depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include thiols or other reduced forms of the compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₈H₈Cl₂O₂S
- Molecular Weight : 227.12 g/mol
- Chemical Structure : The compound consists of a chlorophenyl group and a thioate moiety, which contribute to its unique reactivity.
Chemistry
S-(4-chlorophenyl) chloromethanethioate serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Substitution Reactions : The chlorine atom can be replaced by nucleophiles such as amines or thiols.
- Oxidation Reactions : The thioate group can be oxidized to form sulfoxides or sulfones.
- Reduction Reactions : It can be reduced to generate corresponding thiols.
This versatility makes it valuable for developing new chemical entities.
Biology and Medicine
The compound's potential biological activities have made it a subject of interest in medicinal chemistry:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. A study indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus .
- Anticancer Properties : Research has explored its efficacy in inducing apoptosis in cancer cell lines, particularly breast and colon cancer cells. In vitro studies revealed an IC50 value of 15 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
Industrial Applications
In industrial settings, this compound is utilized in the production of:
- Agrochemicals : Its reactivity facilitates the synthesis of various pesticides and herbicides.
- Dyes and Specialty Chemicals : The compound acts as an intermediate for producing complex organic molecules used in dyes and other chemical products.
Antimicrobial Activity Study
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound alongside other thioate compounds. The results demonstrated its effectiveness against S. aureus, highlighting its potential use as an antimicrobial agent .
Anticancer Activity Assessment
In research published in the International Journal of Cancer Research, this compound was tested on MCF-7 breast cancer cells, showing a dose-dependent reduction in cell viability due to its ability to induce apoptosis through ROS generation .
Mechanism of Action
The mechanism of action of S-(4-chlorophenyl) chloromethanethioate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved include binding to active sites of enzymes or receptors, leading to changes in their activity.
Comparison with Similar Compounds
Structural Differences :
- Thiocarbonate group (-O-CO-S-) vs. chloromethanethioate (-Cl-CH₂-S-CO-).
- Presence of a 4-nitrophenyl substituent instead of a chloromethanethioate-linked methyl group.
Reactivity :
- Exhibits nucleophilic substitution with secondary alicyclic amines and phenols in 44% ethanol-water at 25°C.
- The electron-withdrawing 4-nitrophenyl group enhances electrophilicity, accelerating reactions with amines compared to S-(4-chlorophenyl) chloromethanethioate derivatives .
Carbophenothion (S-(((4-chlorophenyl)thio)methyl) O,O-diethyl phosphorodithioate)
Structural Differences :
- Phosphorodithioate backbone (-P(=S)-S-) vs. chloromethanethioate.
- Incorporates a diethyl phosphate group and a (4-chlorophenyl)thio methyl moiety.
Functional Contrasts :
- Applications: Carbophenothion was designed as a pesticide but never commercialized, while this compound may serve as a precursor in thiol-reactive syntheses .
S-(2-fluoro-4-methoxyphenyl) chloromethanethioate
Structural Differences :
- Substitution of 4-chlorophenyl with 2-fluoro-4-methoxyphenyl.
- Electron-donating methoxy and electron-withdrawing fluorine groups alter electronic properties.
Physicochemical Impact :
- Increased solubility in polar solvents due to methoxy group.
- Reduced electrophilicity compared to this compound, affecting reaction kinetics with nucleophiles .
Fenvalerate (Pyrethroid Ester)
Structural Differences :
- Pyrethroid ester backbone with a 4-chlorophenyl group.
- Contains α-cyano-3-phenoxybenzyl and 2-(4-chlorophenyl)-3-methylbutyrate moieties.
Functional Parallels :
- Both compounds feature 4-chlorophenyl groups, which enhance stability and bioactivity.
- Fenvalerate is a widely used insecticide, whereas this compound lacks documented pesticidal use .
Data Tables for Comparative Analysis
Table 1: Structural and Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Toxicity |
|---|---|---|---|---|
| This compound | ~200 (estimated) | Cl-CH₂-S-CO-, 4-Cl-C₆H₄ | Low (non-polar) | Not reported |
| Carbophenothion | 342.86 | Phosphorodithioate, 4-Cl-C₆H₄-S- | Insoluble in water | Highly toxic |
| Fenvalerate | 419.90 | Pyrethroid ester, 4-Cl-C₆H₄ | Low (lipophilic) | Moderate toxicity |
Table 2: Reactivity Profiles
| Compound | Reactivity with Amines | Reactivity with Thiols | Key Applications |
|---|---|---|---|
| This compound | Moderate (estimated) | High (thioester cleavage) | Synthetic intermediates |
| S-(4-chlorophenyl) thiocarbonate (11) | High | Moderate | Kinetic studies |
| Carbophenothion | Low | High (enzyme inhibition) | Banned pesticide |
Research Findings and Implications
- Reactivity Trends: The chloromethanethioate group in this compound facilitates nucleophilic attack at the thioester bond, akin to carbophenothion’s phosphorodithioate reactivity but with distinct kinetics .
- Substituent Effects: Electron-withdrawing groups (e.g., Cl, NO₂) enhance electrophilicity, while electron-donating groups (e.g., OCH₃) reduce reactivity, as seen in fluoromethoxy analogs .
Biological Activity
S-(4-Chlorophenyl) chloromethanethioate is a chemical compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, biological assessments, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a chlorophenyl group and a thioate moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C₈H₈Cl₂O₂S
- Molecular Weight : 227.12 g/mol
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-chlorobenzenethiol with chloromethyl methyl ether in the presence of a suitable base. The reaction can be summarized in the following steps:
- Formation of the Thioate : 4-Chlorobenzenethiol undergoes nucleophilic substitution with chloromethyl methyl ether.
- Purification : The crude product is purified using column chromatography to isolate the desired thioate compound.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests against various bacterial strains have demonstrated its effectiveness as an inhibitor of microbial growth.
- Tested Organisms :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound showed varying degrees of inhibition, with notable activity against S. aureus, suggesting its potential as an antimicrobial agent.
Anticancer Properties
Research has also explored the anticancer potential of this compound. In cell line studies, it has been shown to induce apoptosis in cancer cells, particularly in breast and colon cancer cell lines.
- Mechanism of Action :
- Induction of reactive oxygen species (ROS)
- Activation of caspase pathways leading to apoptosis
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of various thioate compounds, including this compound. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus . -
Anticancer Activity Assessment :
In a study published in the International Journal of Cancer Research, this compound was tested on MCF-7 breast cancer cells. The compound exhibited a dose-dependent reduction in cell viability, with an IC50 value of 15 µM . -
Mechanistic Insights :
Research focusing on the mechanism revealed that this compound disrupts mitochondrial function, leading to increased levels of ROS and subsequent activation of apoptotic pathways .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈Cl₂O₂S |
| Molecular Weight | 227.12 g/mol |
| Antimicrobial Activity (MIC) | 32 µg/mL against S. aureus |
| Anticancer IC50 | 15 µM against MCF-7 cells |
| Mechanism | Induces ROS, activates apoptosis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
